molecular formula C7H7ClN2O B13663044 3-Chloro-6-methylpicolinamide

3-Chloro-6-methylpicolinamide

Cat. No.: B13663044
M. Wt: 170.59 g/mol
InChI Key: XBSLAWGEXDUNTD-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpicolinamide is a pyridine derivative featuring a chlorine atom at position 3, a methyl group at position 6, and an amide functional group at position 2 (Figure 1). The amide derivative replaces the carboxylic acid (-COOH) with a carboxamide (-CONH₂), resulting in a molecular formula of C₇H₇ClN₂O.

Pyridine derivatives like this are critical intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to modulate electronic and steric properties through substituent variations .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

XBSLAWGEXDUNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpicolinamide typically involves the chlorination of 6-methylpicolinamide. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet the quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

3-Chloro-6-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or electronic profiles. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison of 3-Chloro-6-methylpicolinamide Analogs
Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups Key Properties/Applications
3-Chloro-6-methylpicolinic acid 894074-82-9 C₇H₆ClNO₂ Cl (3), Me (6) Carboxylic acid Precursor for amides/esters
Methyl 6-chloro-3-methylpicolinate 878207-92-2 C₈H₈ClNO₂ Cl (3), Me (6) Ester Higher hydrolytic lability
6-Chloro-3-methoxypicolinaldehyde 204378-42-7 C₈H₇ClNO₂ Cl (6), OMe (3) Aldehyde, Methoxy Electrophilic reactivity
6-Chloro-3-(trifluoromethyl)picolinic acid 80194-69-0 C₈H₄ClF₃NO₂ Cl (6), CF₃ (3) Carboxylic acid Enhanced lipophilicity
Methyl 6-amino-3-chloropicolinate 1256835-20-7 C₇H₇ClN₂O₂ Cl (3), NH₂ (6) Ester, Amine Potential pharmacophore

Physicochemical and Reactivity Profiles

  • This compound: The amide group improves stability against hydrolysis compared to esters (e.g., Methyl 6-chloro-3-methylpicolinate) .
  • Methoxy and Aldehyde Derivatives : 6-Chloro-3-methoxypicolinaldehyde (CAS 204378-42-7) introduces an electron-donating methoxy group and an aldehyde, enabling electrophilic reactions such as condensations .
  • Trifluoromethyl Analogs : 6-Chloro-3-(trifluoromethyl)picolinic acid (CAS 80194-69-0) leverages the electron-withdrawing CF₃ group to enhance metabolic stability and lipophilicity, a common feature in agrochemicals .
  • Amino Derivatives: Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7) introduces an amino group, which can serve as a hydrogen-bond donor or participate in coupling reactions .

Research Findings and Implications

  • Reactivity : The chloro group in this compound is primed for displacement by nucleophiles (e.g., amines, thiols), enabling diversification into libraries of bioactive molecules .
  • Stability : Amides generally exhibit superior hydrolytic stability compared to esters, making this compound more suitable for formulations requiring long shelf lives .

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